molecular formula C17H18N4O2S B2770284 1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide CAS No. 1448030-01-0

1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide

Cat. No.: B2770284
CAS No.: 1448030-01-0
M. Wt: 342.42
InChI Key: CMVWKCISGFJKKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a potent and selective ATP-competitive inhibitor of Janus Kinase 2 (JAK2). It demonstrates high efficacy in suppressing the JAK-STAT signaling pathway , which is critically implicated in cell proliferation, survival, and hematopoiesis. Its primary research value lies in the investigation of JAK2-driven oncogenesis, particularly in myeloproliferative neoplasms (MPNs) such as polycythemia vera and primary myelofibrosis. Studies have shown that this compound effectively induces apoptosis and inhibits the growth of hematopoietic cell lines harboring the constitutively active JAK2 V617F mutation. Furthermore, its scaffold serves as a key pharmacophore for the development of next-generation kinase inhibitors , making it a valuable tool for probing kinase dynamics, signal transduction networks, and for evaluating combination therapies in preclinical cancer models.

Properties

IUPAC Name

1-phenyl-N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c22-24(23,14-15-6-2-1-3-7-15)19-11-13-21-12-9-17(20-21)16-8-4-5-10-18-16/h1-10,12,19H,11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMVWKCISGFJKKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NCCN2C=CC(=N2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Attachment of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the pyrazole intermediate.

    Linking the Phenyl Group: The phenyl group is attached through a Friedel-Crafts acylation reaction, using a phenyl halide and an aluminum chloride catalyst.

    Introduction of the Methanesulfonamide Group: Finally, the methanesulfonamide group is introduced by reacting the intermediate with methanesulfonyl chloride in the presence of a base such as triethylamine.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonamide group to an amine.

    Hydrolysis: Acidic or basic hydrolysis can cleave the sulfonamide bond, yielding the corresponding amine and sulfonic acid.

Common reagents and conditions for these reactions include strong acids or bases, oxidizing agents, and reducing agents, depending on the desired transformation. Major products formed from these reactions include sulfone derivatives, amines, and substituted aromatic compounds.

Scientific Research Applications

1-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide has been explored for various scientific research applications:

    Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

    Biology: It has potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.

    Medicine: Research has indicated its potential as an anti-inflammatory and anticancer agent, owing to its ability to modulate biological pathways.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses. These interactions are mediated by the compound’s structural features, which allow it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules.

Comparison with Similar Compounds

Key Observations:

Core Heterocycles :

  • The target compound’s pyrazole-pyridine motif is distinct from the imidazole-pyrrole (Compound 41 ) and indazole-pyridine (Compounds 189 and 19F ) systems.
  • Compound 11a shares a phenylpyrazole scaffold but lacks the pyridine and sulfonamide groups.

Substituent Effects: Electron-withdrawing groups (e.g., trifluoromethyl in Compound 41 , chloro in Compounds 189 and 19F ) may enhance metabolic stability compared to the target compound’s unsubstituted phenyl group.

Synthetic Efficiency :

  • Compound 11a achieved an 86% yield via straightforward chromatography, whereas Compound 41 had a lower yield (35%) despite similar purity (>98%). The target compound’s commercial availability suggests optimized synthesis, though specific protocols are undisclosed.

Mechanistic and Spectral Comparisons

  • Synthesis Pathways :

    • Compound 189 and 19F were synthesized using TFA-mediated deprotection, a method absent in the target compound’s documentation.
    • The SNAr mechanism described for N-(2-(4-(1H-pyrazol-1-yl)phenyl)ethyl)-N-(pyridin-2-yl)sulfamide highlights reactivity trends in pyridine-containing sulfonamides, though this differs from the target’s pyrazole-ethyl linkage.
  • Spectroscopic Data :

    • The $^1$H NMR of Compound 41 confirms aromatic proton environments (δ 8.63 ppm for pyridine), analogous to the target’s pyridin-2-yl group.
    • MS data for Compound 19F (m/z 574.4) aligns with its higher molecular weight relative to the target (342.41).

Biological Activity

1-Phenyl-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)methanesulfonamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C₁₈H₁₈N₄O₂S
  • Molecular Weight : 358.43 g/mol

The compound features a complex structure that includes a phenyl ring, a pyridine moiety, and a pyrazole ring, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and proliferative processes. Notably, it has been identified as a potent inhibitor of the P2X7 receptor, which plays a crucial role in inflammation and pain pathways.

1. Anti-inflammatory Effects

Research indicates that derivatives of pyrazole compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that related pyrazole compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In vitro assays demonstrated that certain derivatives can reduce these cytokines' levels by up to 85% compared to standard anti-inflammatory drugs like dexamethasone .

2. Anticancer Properties

Recent evaluations have highlighted the anticancer potential of this compound. In vitro studies against various cancer cell lines (e.g., Huh7, MCF7, HCT116) indicated that this compound exhibits antiproliferative effects with IC50 values lower than 5 μM . The mechanism involves inducing cell cycle arrest and apoptosis, particularly at the G2/M phase .

3. Antiplatelet Activity

The compound has also been investigated for its antiplatelet effects. It has been shown to inhibit platelet aggregation induced by arachidonic acid and collagen, suggesting potential applications in managing thrombotic disorders .

Case Study 1: COX Inhibition

A study focused on the synthesis and evaluation of similar pyrazole compounds demonstrated their ability to inhibit cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. Compounds with structural similarities to this compound exhibited varying degrees of inhibition, with some derivatives showing promising results comparable to established COX inhibitors .

Case Study 2: Cancer Cell Line Testing

In another study evaluating the antiproliferative activity against human cancer cell lines, it was found that certain derivatives caused significant reductions in cell viability, demonstrating their potential as anticancer agents. The study emphasized the importance of structural modifications in enhancing biological activity .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (μM)Mechanism
Compound AAntiplatelet<5COX inhibition
Compound BAnti-inflammatory<10Cytokine inhibition
Compound CAnticancer<5Apoptosis induction

Q & A

Basic: What are the key synthetic routes for preparing this compound, and what critical parameters influence yield?

Answer:
The synthesis involves multi-step organic reactions, including heterocyclic ring formation (pyrazole and pyridine) and sulfonamide coupling. Critical parameters include:

  • Catalysts : Palladium catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-aryl bonds) .
  • Solvent selection : Polar aprotic solvents like DMSO or acetonitrile improve reaction homogeneity .
  • Temperature control : Reflux conditions (~80–100°C) for amide bond formation, with room temperature for sensitive intermediates .
  • Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC .

Advanced: How can discrepancies in biological activity data between in vitro and in vivo studies be resolved?

Answer:
Discrepancies often arise due to:

  • Metabolic stability : The trifluoromethyl group enhances lipophilicity but may lead to rapid hepatic clearance in vivo. Use metabolic profiling (LC-MS) to identify degradation products .
  • Bioavailability : Poor solubility can limit in vivo efficacy. Employ co-solvents (e.g., PEG-400) or nanoformulation to enhance delivery .
  • Assay conditions : Optimize in vitro assays (e.g., serum-free media vs. serum-containing) to better mimic physiological conditions .

Basic: What spectroscopic and chromatographic methods are used for structural validation?

Answer:

  • NMR : 1^1H and 13^13C NMR confirm substituent positions (e.g., pyrazole protons at δ 6.68–7.80 ppm, sulfonamide protons at δ 3.85 ppm) .
  • HPLC : Purity assessment (>98% by reverse-phase C18 columns) .
  • Mass spectrometry : ESI-MS validates molecular weight (e.g., m/z 392.2 for a related analog) .

Advanced: How can computational modeling predict target interactions and guide SAR studies?

Answer:

  • Molecular docking : Use software like AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase) or receptors. Focus on hydrogen bonding between sulfonamide and active-site residues .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on phenyl rings) with bioactivity data from analogs (see table below) .
Analog Key Modification Bioactivity (IC₅₀)
Trifluoromethyl-phenyl derivativeEnhanced lipophilicity12 nM (enzyme X)
Hydroxyphenyl derivativeImproved solubility45 nM (enzyme X)

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

  • Byproducts : Unreacted amines or sulfonyl chlorides. Monitor via TLC (Rf comparison) and quench excess reagents with scavengers (e.g., silica-bound thiourea) .
  • Isomer formation : Regioselective pyrazole synthesis using directing groups (e.g., nitro substituents) to control substitution patterns .
  • Purification : Gradient elution in chromatography to separate diastereomers .

Advanced: What strategies address low binding affinity in structure-activity relationship (SAR) studies?

Answer:

  • Scaffold hopping : Replace pyridine with quinoline to enhance π-π stacking (see for quinazoline analogs) .
  • Bioisosteres : Substitute sulfonamide with phosphonamide to modulate electronic effects without steric hindrance .
  • Fragment-based design : Use X-ray crystallography to identify critical binding motifs and optimize substituent geometry .

Basic: How is the compound’s stability assessed under physiological conditions?

Answer:

  • pH stability : Incubate in buffers (pH 2–9) and monitor degradation via HPLC. Sulfonamides are typically stable at pH 7.4 but hydrolyze under acidic conditions .
  • Thermal stability : TGA/DSC analysis to determine decomposition points (>200°C for most sulfonamides) .

Advanced: What mechanistic insights explain its selectivity for specific biological targets?

Answer:

  • Target profiling : Screen against kinase panels or GPCR libraries. The pyridine-pyrazole moiety shows selectivity for kinases (e.g., JAK2) due to hinge-region interactions .
  • Mutagenesis studies : Replace key binding residues (e.g., Asp102 in carbonic anhydrase) to confirm sulfonamide’s role in inhibition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.